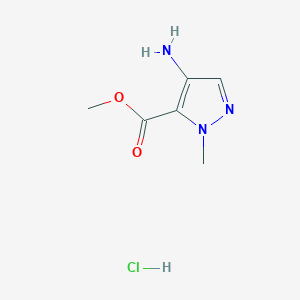

Chlorhydrate de 4-amino-1-méthyl-1H-pyrazole-5-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O2 and its molecular weight is 191.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale

Les amino-pyrazoles, y compris le chlorhydrate de 4-amino-1-méthyl-1H-pyrazole-5-carboxylate de méthyle, ont été largement étudiés en chimie médicinale . Ce sont des structures avantageuses qui fournissent des ligands utiles pour les récepteurs ou les enzymes, tels que p38MAPK, et différentes kinases, COX, et autres . Ils ciblent également des zones importantes pour les infections bactériennes et virales .

Composés anticancéreux/anti-inflammatoires

Les amino-pyrazoles ont montré des résultats significatifs en tant que composés anticancéreux et anti-inflammatoires . Par exemple, le (S)-5-amino-3-(4-((5-fluoro-2-méthoxybenzamido)méthyl)phényl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide est un inhibiteur réversible de la kinase de Bruton (BTK), une tyrosine kinase non réceptrice, qui représente une cible thérapeutique majeure pour les malignités à médiation par les cellules B .

Synthèse organique

Le this compound est une matière première et un intermédiaire importants utilisés en synthèse organique .

Produits pharmaceutiques

Ce composé est utilisé comme intermédiaire dans la production de divers produits pharmaceutiques .

Produits agrochimiques

Il est également utilisé dans la synthèse de produits agrochimiques .

Teinture

Mécanisme D'action

Mode of Action

The mode of action of pyrazoles can vary greatly depending on their specific structure and the target they interact with. Generally, they may influence the activity of their target proteins, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the targets of “Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazoles are known to be involved in a wide range of biological activities .

Result of Action

Pyrazoles, in general, have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Analyse Biochimique

Biochemical Properties

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride, are known to exhibit tautomerism, which can affect their reactivity and interactions with biomolecules . This compound may act as a precursor in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines .

Cellular Effects

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives, including this compound, have been shown to interact with cellular components, potentially leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride involves its interactions with biomolecules at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The tautomeric nature of pyrazole derivatives, including this compound, can influence their binding interactions and overall reactivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. The stability of this compound and its degradation products can impact its efficacy and safety in biochemical applications .

Dosage Effects in Animal Models

The effects of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can vary with different dosages in animal models. Studies have shown that varying the dosage can lead to different threshold effects, as well as potential toxic or adverse effects at high doses. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical and medicinal applications .

Metabolic Pathways

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The tautomeric nature of pyrazole derivatives can affect their participation in metabolic pathways and their overall metabolic stability .

Transport and Distribution

The transport and distribution of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function in biochemical reactions .

Subcellular Localization

The subcellular localization of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and biochemical reactions .

Activité Biologique

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride (MAMPC) is a pyrazole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, agriculture, and materials science. This article delves into the compound's biological activity, exploring its mechanisms of action, biochemical interactions, and therapeutic potential.

- Molecular Formula : C₆H₁₀ClN₃O₂

- Molar Mass : Approximately 191.615 g/mol

- Physical State : White to off-white crystalline solid

- Solubility : Soluble in water

MAMPC exhibits its biological effects through various mechanisms:

- Tautomerism : The compound undergoes tautomerization, influencing its reactivity and interactions with biological targets.

- Enzyme Interaction : MAMPC interacts with enzymes involved in metabolic pathways, particularly those related to nucleotide synthesis and degradation.

- Cell Signaling : It affects cell signaling pathways, gene expression, and cellular metabolism, impacting processes such as apoptosis and cell cycle regulation.

Cellular Effects

The compound's influence on cellular processes includes:

- Gene Expression : MAMPC modulates the expression of genes crucial for cell cycle regulation and apoptosis.

- Metabolic Pathways : It participates in various metabolic pathways by interacting with key enzymes and cofactors .

Dosage Effects in Animal Models

Research indicates that the effects of MAMPC vary with dosage:

- Low Doses : Beneficial effects such as enhanced metabolic activity and increased cell survival.

- High Doses : Potential cytotoxicity observed in certain models .

Research Applications

MAMPC has several notable applications in scientific research:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Serves as a building block for synthesizing pharmaceuticals, including antiviral and anticancer agents. |

| Agriculture | Utilized in developing agrochemicals like herbicides and fungicides. |

| Materials Science | Employed in synthesizing materials with specific electronic or optical properties. |

Case Studies

-

Anticancer Activity :

- MAMPC derivatives have shown significant antiproliferative activity against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with mean growth inhibition percentages of 54.25% and 38.44%, respectively . This suggests a selective toxicity towards cancer cells compared to normal fibroblasts.

- Anti-inflammatory Properties :

- Antioxidant Activity :

Propriétés

IUPAC Name |

methyl 4-amino-2-methylpyrazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-9-5(6(10)11-2)4(7)3-8-9;/h3H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVOQWQBODJQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.